molecular formula C13H18O2 B12392429 Ibuprofen-4d

Ibuprofen-4d

Cat. No.: B12392429
M. Wt: 210.30 g/mol
InChI Key: HEFNNWSXXWATRW-RXGDOFHOSA-N
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Description

Ibuprofen-4d is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound has been developed to enhance the pharmacological profile of ibuprofen, offering improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen-4d involves several steps, starting from benzene. The key intermediate in the synthesis is 4’-isobutylacetophenone, which is obtained through a Friedel-Crafts acylation of isobutylbenzene. This intermediate is then converted to this compound through a series of reactions, including oxidation, reduction, and substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous-flow chemistry has been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen-4d undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

    Aluminium trichloride (AlCl3): Used in Friedel-Crafts acylation.

    Hydrogen gas (H2): Used in reduction reactions.

    Oxidizing agents: Used in oxidation reactions.

Major Products Formed

The major products formed from these reactions include intermediates such as 4’-isobutylacetophenone and the final product, this compound .

Scientific Research Applications

Ibuprofen-4d has a wide range of scientific research applications, including:

Mechanism of Action

Ibuprofen-4d exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Ibuprofen-4d is similar to other NSAIDs, such as:

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Fenoprofen

Uniqueness

This compound stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound, ibuprofen. It also has a safer profile in terms of toxicity and side effects .

Properties

Molecular Formula

C13H18O2

Molecular Weight

210.30 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D

InChI Key

HEFNNWSXXWATRW-RXGDOFHOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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